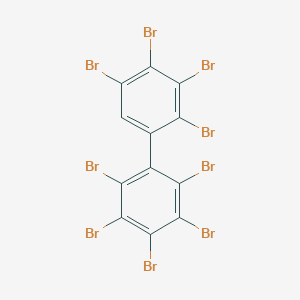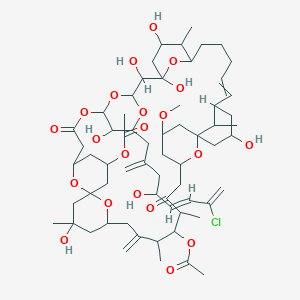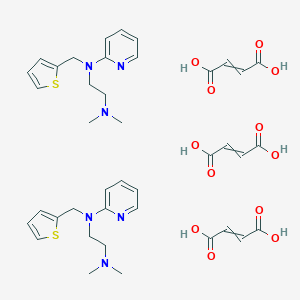
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl
Vue d'ensemble
Description
2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is a polybrominated biphenyl . Polybrominated biphenyls (PBBs) are a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl .
Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is C12HBr9 . It’s a part of the group of polybrominated biphenyls (PBBs), which are compounds with 1-10 bromine atoms attached to biphenyl .
Applications De Recherche Scientifique
Environmental Fate Studies
2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl: is a polybrominated biphenyl (PBB) that has been studied for its environmental persistence. Research in this field focuses on understanding how this compound behaves in the environment, including its long-term stability, potential for bioaccumulation, and the conditions under which it may degrade. These studies are crucial for assessing the environmental impact of PBBs and developing strategies for pollution control and remediation .
Bioaccumulation Research
This compound is also used in studies investigating bioaccumulation in wildlife and humans. Due to its high bromine content, it has a propensity to accumulate in fatty tissues, leading to concerns about its presence in the food chain and potential health risks. Research aims to quantify its accumulation in various organisms and understand the mechanisms behind its distribution in ecosystems .
Biodegradation Pathways
Scientists are interested in the potential biodegradation pathways of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl . Identifying microorganisms that can metabolize this compound and elucidating the enzymatic processes involved can help in developing bioremediation techniques to remove PBBs from contaminated sites .
Toxicological Studies
Toxicological research on this compound involves exploring its effects on living organisms at the cellular and molecular levels. This includes studying its potential as an endocrine disruptor, its toxicity to aquatic life, and its carcinogenicity. Understanding the toxicological profile of PBBs is essential for risk assessment and establishing safety guidelines .
Analytical Chemistry
In analytical chemistry, 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl serves as a reference material for developing and validating analytical methods. Its quantification in environmental samples, such as soil, water, and air, is important for monitoring pollution levels and ensuring compliance with environmental regulations .
Flame Retardant Research
Although the use of PBBs as flame retardants is restricted due to their toxicity, research into their effectiveness and mechanisms of action continues. This helps in understanding the properties that made PBBs effective flame retardants and guides the development of safer alternatives .
Safety And Hazards
Propriétés
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLERKXRXNDBTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30219340 | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
864.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | |
CAS RN |
69278-62-2 | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










amino]methyl]-3-nitro-4-(phenylmethoxy)benzenem](/img/structure/B129594.png)
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)




![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)